n-[4-(2,2,2-Trifluoroethoxy)benzoyl]glycine
Overview
Scientific Research Applications
Enzymatic Function and Metabolic Processes
N-[4-(2,2,2-Trifluoroethoxy)benzoyl]glycine is relevant in studies involving glycine N-acyltransferase (GLYAT), an enzyme significant in phase II metabolic detoxification of xenobiotic and endogenous carboxylic acids. This process involves the conjugation of glycine with various acids, such as fatty acids, benzoic acid, and salicylic acid, a key mechanism for detoxification and metabolism in the body (Dempsey et al., 2014).
Anticonvulsant Properties
Certain derivatives of N-[4-(2,2,2-Trifluoroethoxy)benzoyl]glycine have been investigated for their potential anticonvulsant activities. Research has shown that some of these derivatives can be effective in suppressing seizures in various models, indicating a possible application in the treatment of convulsive disorders (Geurts et al., 1998).
Antibacterial Applications
The antibacterial properties of certain substituted N-[4-(2,2,2-Trifluoroethoxy)benzoyl]glycine compounds have been explored. These studies involve the synthesis and testing of such compounds against various bacterial strains, revealing potential for use in antibacterial treatments (Omotola et al., 2018).
Material Science and Optical Applications
In the field of material science, N-[4-(2,2,2-Trifluoroethoxy)benzoyl]glycine has been used in the synthesis of organic nonlinear optical materials. The crystal growth and characterization of these materials suggest potential applications in the field of optoelectronics (Nagaraja et al., 1998).
Metal Complex Studies
The interaction of N-[4-(2,2,2-Trifluoroethoxy)benzoyl]glycine with metal ions has been a subject of study, particularly in understanding metal-protein interactions. This research is crucial in bioinorganic chemistry and can provide insights into the behavior of metals in biological systems (Gavioli et al., 1979).
properties
IUPAC Name |
2-[[4-(2,2,2-trifluoroethoxy)benzoyl]amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO4/c12-11(13,14)6-19-8-3-1-7(2-4-8)10(18)15-5-9(16)17/h1-4H,5-6H2,(H,15,18)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJFULTNUXJXXSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC(=O)O)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70739537 | |
Record name | N-[4-(2,2,2-Trifluoroethoxy)benzoyl]glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70739537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
n-[4-(2,2,2-Trifluoroethoxy)benzoyl]glycine | |
CAS RN |
921623-36-1 | |
Record name | N-[4-(2,2,2-Trifluoroethoxy)benzoyl]glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70739537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.